Chloroprene

Elastomer mechanics Material selection Seal and gasket engineering

Generic elastomer substitution (EPDM for weathering or NBR for oil resistance) forces quantifiable performance trade-offs leading to premature failure. Polychloroprene (CR/Neoprene) uniquely bridges moderate oil resistance and superior ozone/UV durability. - Service temperature: -40°C to +120°C; tensile: 0.5-3.5 × 10³ psi - Inherent flame retardance (chlorine backbone) - no additive packages needed - Trusted for outdoor seals, marine fendering, cable jacketing, and structural bearings

Molecular Formula C4H5Cl
C4H5Cl
CH2=CClCH=CH2
Molecular Weight 88.53 g/mol
CAS No. 9010-98-4
Cat. No. B3431430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroprene
CAS9010-98-4
Molecular FormulaC4H5Cl
C4H5Cl
CH2=CClCH=CH2
Molecular Weight88.53 g/mol
Structural Identifiers
SMILESC=CC(=C)Cl
InChIInChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2
InChIKeyYACLQRRMGMJLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble (NTP, 1992)
Miscible in ethyl ether, acetone, and benzene;  slightly soluble in water.
Soluble in alcohol, diethyl ether
Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
Slight

Structure & Identifiers


Interactive Chemical Structure Model





Polychloroprene (Neoprene) Product Profile


Polychloroprene (CR), widely known by the trade name Neoprene, is a synthetic chloroprene rubber polymerized from 2-chloro-1,3-butadiene via aqueous emulsion polymerization at controlled temperatures (typically 10–45°C) [1]. The product is characterized by a density range of 1.23–1.25 g/cm³, a tensile strength range of 0.5–3.5 × 10³ psi, and a typical service temperature window spanning –40°C to +120°C [2]. Its molecular structure contains a chlorine atom in the backbone, which confers a unique balance of moderate oil resistance, good ozone/weathering resistance, and inherent flame resistance—a combination not found in other single commodity elastomers [3].

Chloroprene vs. EPDM and Nitrile: Substitution Risks


Generic substitution between elastomer classes—specifically substituting chloroprene rubber (CR) with ethylene propylene diene monomer (EPDM) or nitrile rubber (NBR)—introduces substantial and verifiable performance trade-offs that cannot be resolved by simple compounding adjustments. EPDM offers superior ozone and weathering resistance but demonstrates zero resistance to petroleum-based oils and fuels, making it unsuitable for applications involving any hydrocarbon contact [1]. Conversely, NBR provides excellent oil and fuel resistance but degrades rapidly under outdoor UV/ozone exposure, with cracking observable within a single outdoor season in high-ozone environments [2][3]. Chloroprene rubber occupies a quantitatively distinct performance envelope: it delivers moderate oil resistance superior to EPDM while simultaneously providing weather and ozone resistance superior to NBR [4]. Substitution without redesigning the entire material specification around these specific quantitative trade-offs will result in premature component failure.

Chloroprene Performance vs. EPDM, NBR, and NR


Tensile Strength and Mechanical Robustness

Chloroprene rubber (CR) exhibits a tensile strength range of 0.5–3.5 × 10³ psi (approximately 3.4–24.1 MPa), which overlaps with and in many compound formulations exceeds that of EPDM (0.3–3.5 × 10³ psi) [1]. In direct comparative assessments, neoprene has been characterized as having better tensile strength, tear resistance, and abrasion resistance than EPDM, and comparable to slightly better properties than nitrile at similar durometer hardness levels [2]. Vulcanized chloroprene rubber achieves tensile strength values up to 250 kgf/cm² (approximately 24.5 MPa), exceeding the maximum reported values for SBR and BR (200 kgf/cm²) and approaching the upper range of natural rubber (300 kgf/cm²) .

Elastomer mechanics Material selection Seal and gasket engineering

Oil Resistance Compared to EPDM and Nitrile

Chloroprene rubber demonstrates moderate oil resistance that is quantitatively distinct from both EPDM and NBR. Unlike EPDM, which exhibits zero or poor resistance to petroleum-based oils and fuels and is categorically unsuitable for any oil contact, chloroprene resists petroleum-based oils, water, alcohols, diluted acids/alkalis, and other mild chemicals [1][2]. Compared to nitrile rubber, chloroprene shows significantly lower oil and fuel resistance, but this trade-off is offset by superior environmental durability [3]. The performance positioning is consistent across multiple independent sources: CR offers moderate oil resistance (suitable for incidental contact), EPDM offers poor/no resistance, and NBR offers excellent resistance [4][5].

Chemical compatibility Fluid sealing Automotive and industrial hoses

Inherent Flame Resistance

Chloroprene rubber exhibits inherent flame resistance and self-extinguishing behavior due to the presence of chlorine atoms in the polymer backbone, which release hydrogen chloride during combustion to disrupt the flame front [1]. This property is intrinsic to the polymer and does not require flame-retardant additives that may compromise other mechanical properties. In contrast, natural rubber (NR), synthetic polyisoprene (IR), styrene-butadiene rubber (SBR), and polybutadiene rubber (BR) are all rated as non-flame-retardant (X) and will continue to burn once ignited . While EPDM can achieve flame resistance through compounding with blockers and additives, chloroprene provides this property inherently [2]. Chloroprene is characterized as not a fire retardant but less flammable than other commercial rubbers, melting when aflame but capable of being extinguished [3].

Fire safety Electrical insulation Marine and construction materials

Ozone and Weathering Resistance

Chloroprene rubber demonstrates excellent ozone resistance and weathering performance relative to natural rubber (NR) and nitrile rubber (NBR). In standardized ozone resistance testing, pure CR exhibits fine cracks after 8 hours of exposure, whereas natural rubber and SBR are rated as having zero ozone resistance (rated X) and will crack rapidly under similar conditions [1]. The outdoor service life of neoprene is measured in years rather than months, while natural rubber and NBR crack noticeably within a single outdoor season in high-ozone environments [2]. EPDM remains the superior performer for ozone and UV resistance, which is why CR is positioned as the intermediate option—better than NBR/NR but not equivalent to EPDM [3]. Blending studies confirm that ozone resistance of CR can be further improved by the addition of 25 wt% EPDM [4].

Outdoor durability Weathering performance Seismic isolation bearings

Low-Temperature Glass Transition (Tg)

Chloroprene rubber exhibits a glass transition temperature (Tg) ranging from –30°C to –25°C, which is approximately 10–20°C higher than that of natural rubber (Tg approximately –50°C) [1]. This elevated Tg is attributed to the presence of the strong polar chlorine atom in the polymer backbone, which restricts chain mobility at low temperatures [2]. The practical implication is that chloroprene stiffens and loses rubber-like elasticity at temperatures where natural rubber remains flexible. Conversely, the chlorine atom provides steric protection to adjacent double bonds, reducing vulnerability to ozone and UV degradation—a trade-off between low-temperature flexibility and environmental durability [3]. Crystallization-resistant grades of polychloroprene are available for applications requiring retention of rubbery properties at very low temperatures [4].

Low-temperature flexibility Cold climate performance Crystallization behavior

Adhesive Bond and Peel Strength

Polychloroprene-based contact adhesives, such as those formulated with Neoprene AD-20 or 3M Neoprene 1357, demonstrate high initial and ultimate bond strength with peel strength values ranging from 16 to 52 lb/in at 24°C, depending on specific formulation and testing conditions . These adhesives are designed to form bonds with minimum pressure after long open assembly periods and exhibit rapid rates of strength development [1]. Polychloroprene adhesives are characterized by fast crystallization rates and strong cohesive force, contributing to high adhesive strength and excellent ozone resistance in the bonded state . The peel strength of canvas-to-canvas bonds exceeds 70 N/cm (approximately 40 lb/in) for CR248 grade chloroprene rubber [2].

Contact adhesives Bonding performance Industrial lamination

Chloroprene Application Scenarios


Outdoor Seals with Oil Exposure

Chloroprene rubber is the preferred material for seals, gaskets, and O-rings deployed in outdoor environments where incidental contact with petroleum-based oils, greases, or fuels is possible. Unlike EPDM, which offers excellent weathering but zero oil resistance and will swell or degrade upon hydrocarbon contact, chloroprene maintains dimensional stability and seal integrity under combined outdoor UV/ozone exposure and moderate oil contact [1][2]. Unlike nitrile rubber, which provides excellent oil resistance but cracks within a single outdoor season in high-ozone environments, chloroprene delivers years of service life under these dual stressors [3].

Flame-Resistant Marine and Construction

Polychloroprene is specified for marine fendering, dock bumpers, construction seals, and cable jacketing where fire safety codes require self-extinguishing or flame-resistant materials. The chlorine atom in the polymer backbone confers inherent flame resistance without requiring additive flame retardants that may compromise mechanical properties or increase formulation complexity [1]. Unlike natural rubber, SBR, and BR—all of which are rated as non-flame-retardant and will continue to burn once ignited—chloroprene is less flammable and can be extinguished [2]. This inherent property reduces or eliminates the need for separate flame-retardant additive packages, simplifying compounding and procurement.

Multi-Substrate Bonding Adhesives

Polychloroprene-based contact adhesives are utilized for bonding rubber, fabric, metal, wood, plastic laminates, and foamed materials in industrial assembly operations. The polymer's fast crystallization rate and polarity enable rapid strength development and strong cohesive bonds without requiring separate primer systems [1]. Commercial formulations achieve peel strengths of 16–52 lb/in at room temperature and can be dissolved without milling for rheology control, providing formulation flexibility across a broad range of solution viscosities [2][3]. The excellent ozone resistance of polychloroprene extends to the bonded state, ensuring durable adhesive performance in outdoor applications.

Vibration Isolation and Bridge Bearings

Polychloroprene is used alongside natural rubber in seismic base isolation systems and laminated bridge bearings, where its balance of mechanical properties, moderate temperature performance (–40°C to +120°C), and environmental durability make it a viable alternative to polyisoprene in applications where natural rubber's poor ozone and oil resistance would lead to premature aging [1][2]. While natural rubber remains preferred for extreme low-temperature flexibility, chloroprene provides superior long-term weathering performance in outdoor structural applications where maintenance access is limited and service life requirements extend to decades [3].

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